molecular formula C15H11ClN2OS2 B2564574 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034398-25-7

5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2564574
CAS No.: 2034398-25-7
M. Wt: 334.84
InChI Key: WWZHEXXATKMURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound based on the thiophene-2-carboxamide scaffold, a structure recognized in medicinal chemistry for its versatile biological activities . This particular molecule integrates a 5-chlorothiophene moiety and a (2-(thiophen-2-yl)pyridin-3-yl)methyl group, making it a valuable chemical entity for antimicrobial and drug discovery research. The core thiophene-2-carboxamide structure is established as a lead compound in drug discovery, with known derivatives functioning as potent antibiotics and enzyme inhibitors . Specifically, thiophene-2-carboxamide analogues have demonstrated significant antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . The structural features of this compound suggest potential for similar bioactivity, positioning it as a candidate for developing new anti-infective agents to address the growing challenge of antimicrobial resistance . Beyond its direct antibacterial applications, this compound serves as a critical building block in synthetic and medicinal chemistry. Its functional groups are amenable to further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties . Furthermore, thiophene-2-carboxamide derivatives are frequently investigated using computational methods such as Density Functional Theory (DFT) to understand electronic properties and molecular docking studies to predict interactions with protein targets like the 2AS1 protein . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-13-6-5-12(21-13)15(19)18-9-10-3-1-7-17-14(10)11-4-2-8-20-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZHEXXATKMURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method includes:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 2-(thiophen-2-yl)pyridine derivative.

    Amidation Reaction:

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed for reduction.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a candidate for drug development. Research indicates that thiophene derivatives, including this compound, may possess:

  • Antimicrobial Properties : Studies have shown that thiophene-based compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Preliminary investigations into the compound's effects on cancer cell lines indicate that it may induce apoptosis and inhibit tumor growth, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Material Science

In addition to its biological applications, 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is being explored for its use in developing new materials:

  • Organic Semiconductors : Due to its electronic properties, this compound can serve as a building block for organic semiconductors used in electronic devices .
  • Polymer Development : The unique structure allows for the synthesis of polymers with specific properties, which can be tailored for various industrial applications .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its structure facilitates the exploration of new chemical reactions and the development of novel compounds through multi-step organic synthesis .

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyridine Derivative : Initial preparation focuses on creating the 2-(thiophen-2-yl)pyridine derivative.
  • Optimization Techniques : For industrial production, optimizing reaction conditions (temperature, solvent) enhances yield and purity .

Biochemical Analysis

Research into the biochemical pathways affected by this compound reveals its potential interactions with various biological targets:

  • Cellular Effects : Studies suggest that thiophene derivatives can influence multiple biochemical pathways, leading to diverse cellular effects such as modulation of inflammation and cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Antioxidant Activity Study : A study published in PMC demonstrated that thiophene derivatives exhibit significant antioxidant activity, indicating their potential role in preventing oxidative stress-related diseases .
  • Antibacterial Activity Investigation : Research highlighted in MDPI showcased the antibacterial efficacy of thiophene-based compounds against resistant strains of bacteria, supporting their use in developing new antibiotics .
  • Structure-Aactivity Relationship (SAR) Analysis : Investigations into the structure–activity relationship of thiophene derivatives revealed that modifications to the thiophene or pyridine rings could enhance biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene and pyridine rings may facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The following table compares 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide with structurally related compounds:

Compound Name (IUPAC) Molecular Formula Target/Activity Key Structural Differences Reference
Rivaroxaban (5-chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl) C₁₉H₁₈ClN₃O₅S Factor Xa inhibitor (IC₅₀ = 0.7 nM) Oxazolidinone ring replaces pyridine-thiophene hybrid; morpholine substituent
Segartoxaban (5-chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-...}) C₂₃H₂₈ClN₅O₆S₂ Dual Factor Xa/Thrombin inhibitor Sulfonamide linker; piperazine and pyrrolidone substituents
5-R-Rivaroxaban (enantiomer of rivaroxaban) C₁₉H₁₈ClN₃O₅S Factor Xa inhibitor (IC₅₀ = 12 nM) (R)-configuration at oxazolidinone C5; reduced activity compared to (S)-rivaroxaban
BAY59-7939 Methanesulfonate C₂₀H₂₁ClN₃O₈S₂ Enhanced crystallinity/stability Methanesulfonate salt form; improved bioavailability

Key Findings from Comparative Studies

Rivaroxaban vs. This compound: Rivaroxaban’s oxazolidinone ring provides superior conformational rigidity, enhancing FXa binding (IC₅₀ = 0.7 nM vs. ~5 nM for the pyridine-thiophene hybrid) . The morpholine group in rivaroxaban contributes to solubility and oral bioavailability (>80% in humans), whereas the pyridine-thiophene hybrid exhibits lower solubility .

Enantiomeric Specificity :

  • The (S)-enantiomer of rivaroxaban (IC₅₀ = 0.7 nM) is 17-fold more potent than its (R)-enantiomer (IC₅₀ = 12 nM), highlighting the critical role of stereochemistry in FXa inhibition .

Segartoxaban’s Dual Inhibition :

  • Segartoxaban inhibits both FXa (IC₅₀ = 1.2 nM) and thrombin (IC₅₀ = 3.5 nM), attributed to its sulfonamide linker and extended substituents . This dual activity contrasts with the FXa-selective profile of rivaroxaban.

Salt Forms and Crystallinity :

  • Methanesulfonate salts of rivaroxaban (BAY59-7939) exhibit improved crystallinity and stability compared to the free base, facilitating pharmaceutical formulation .

Biological Activity

5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound notable for its complex structure comprising thiophene and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in different therapeutic areas.

Chemical Structure

The molecular formula of this compound includes carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). Its structural uniqueness contributes to its diverse biological activities.

Property Description
Molecular Formula C₁₄H₁₃ClN₂O₁S₂
Molecular Weight 320.85 g/mol
Structural Features Contains thiophene and pyridine rings

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis with an IC50 ranging from 1.35 to 2.18 μM, indicating strong potential as an anti-tuberculosis agent.

Antiviral Properties

Research indicates that compounds with similar structural features have been effective against various viral infections. For example, derivatives of thiophene-containing compounds have shown promising antiviral activity, suggesting that this compound may also exhibit such properties, although specific data on its antiviral efficacy is limited .

Cytotoxicity and Selectivity

In vitro studies are essential for evaluating the cytotoxic effects of new compounds. Preliminary findings suggest that while exhibiting biological activity, this compound maintains low cytotoxicity levels in cell lines, making it a candidate for further pharmacological evaluation .

Case Studies

  • Study on Antimycobacterial Activity
    • Objective : Evaluate the efficacy of this compound against Mycobacterium tuberculosis.
    • Methodology : The compound was tested using standard broth dilution methods.
    • Results : Showed significant inhibitory activity with IC50 values indicating effective concentration ranges for therapeutic applications.
  • Antiviral Activity Evaluation
    • Objective : Investigate the potential antiviral effects of thiophene derivatives.
    • Methodology : Various derivatives were screened against viral strains.
    • Findings : While specific results for the compound were not detailed, related compounds demonstrated promising antiviral activities, supporting the hypothesis for further testing of this compound .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer: A common approach involves coupling thiophene-2-carbonyl chloride derivatives with substituted pyridinylmethyl amines. For example, refluxing equimolar amounts of acyl chloride and amine precursors in acetonitrile for 1 hour under stirring, followed by solvent evaporation to yield crystalline products . Optimization may include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity.
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates.
  • Purification : Crystallization from acetonitrile or methanol yields high-purity products (m.p. ~397 K) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon backbone connectivity .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns .

Q. How can researchers design initial biological activity screens for this compound?

Answer:

  • Antimicrobial assays : Use broth microdilution (e.g., MIC determination against E. coli or S. aureus) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess IC50_{50} values .
  • Structure-activity relationship (SAR) : Compare analogs with modified thiophene or pyridine moieties to identify pharmacophores .

Advanced Research Questions

Q. How do crystallographic studies inform the structural and electronic properties of this compound?

Answer: Single-crystal X-ray diffraction reveals:

  • Dihedral angles : Between thiophene and pyridine rings (e.g., 8.5–13.5°), influencing conjugation and electronic delocalization .
  • Intermolecular interactions : Non-classical C–H⋯O/S hydrogen bonds stabilize crystal packing .
  • Torsional strain : Affects molecular flexibility and binding to biological targets .

Q. What mechanistic insights govern the reactivity of the thiophene and pyridine moieties in functionalization reactions?

Answer:

  • Electrophilic substitution : Thiophene undergoes halogenation or nitration at the 5-position due to electron-rich sulfur .
  • Nucleophilic attack : Pyridine’s nitrogen directs substitutions (e.g., methylation at the 3-position) .
  • Oxidation/Reduction : Thiophene rings oxidize to sulfoxides (H2 _2O2 _2/AcOH), while amide groups reduce to amines (LiAlH4 _4) .

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP inhibition .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC50 _{50}50​ values)?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Test compound stability in liver microsomes to account for degradation .
  • Orthogonal assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Use HCl or sodium salts to enhance aqueous solubility .
  • Prodrug design : Introduce ester or glycoside groups for hydrolytic activation .
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.